2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Description

Structural Classification and IUPAC Nomenclature

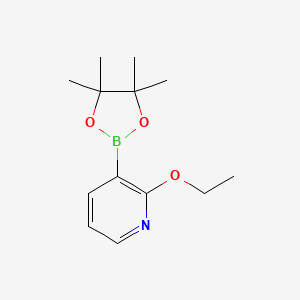

2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to the class of organoboron compounds, specifically categorized as a pyridine boronic ester derivative. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This nomenclature clearly identifies the substitution pattern on the pyridine ring, with the ethoxy group positioned at the 2-carbon and the boronate ester moiety at the 3-carbon position. The pinacol ester portion of the molecule, represented by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, serves as a protecting group for the boronic acid functionality while maintaining the compound's stability and reactivity characteristics.

The molecular formula of the compound is C₁₃H₂₀BNO₃, with a molecular weight of 249.12 grams per mole. The compound is registered under Chemical Abstracts Service number 848243-23-2, facilitating its identification across chemical databases and literature. The structural architecture can be analyzed through various chemical identifiers, including the Simplified Molecular Input Line Entry System representation: CCOC1=C(C=CC=N1)B1OC(C)(C)C(C)(C)O1. This notation reveals the connectivity between the pyridine nitrogen, the ethoxy substituent, and the cyclic boronate ester framework.

The compound exhibits specific stereochemical characteristics due to the planar nature of the pyridine ring and the tetrahedral geometry around the boron center. The ethoxy group introduces conformational flexibility through its rotatable carbon-oxygen bond, while the pinacol ester maintains a relatively rigid cyclic structure that influences the overall molecular geometry. X-ray crystallographic studies of related pyridine boronic esters have demonstrated that these compounds typically adopt extended conformations in the solid state, with intermolecular hydrogen bonding playing a crucial role in crystal packing arrangements.

Historical Development of Pyridine-Boronate Hybrid Compounds

The development of pyridine-boronate hybrid compounds represents a significant milestone in the evolution of organoboron chemistry, with roots tracing back to the fundamental discoveries in boron-carbon bond formation methodologies. The historical trajectory of these compounds began with early investigations into boronic acid derivatives and their applications in organic synthesis, particularly following the pioneering work that established the utility of organoboron reagents in cross-coupling reactions. The specific development of pyridine-containing boronic esters emerged from the recognition that heterocyclic boronic acids could serve as valuable building blocks for constructing biologically relevant molecules, given the prevalence of pyridine motifs in pharmaceutical compounds.

Research into pyridine boronic acid derivatives gained momentum through systematic investigations of their synthetic accessibility and reactivity profiles. Early synthetic approaches focused on developing reliable methods for introducing boronic acid functionalities onto pyridine rings, with particular attention to regioselectivity and functional group tolerance. The development of palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura coupling reactions, provided a strong driving force for creating stable, isolable pyridine boronic ester derivatives that could serve as versatile synthetic intermediates. These investigations revealed that pyridine boronic esters exhibited enhanced stability compared to their corresponding boronic acids, making them more practical for synthetic applications.

The evolution of synthetic methodologies for preparing pyridine-boronate hybrids has been marked by continuous improvements in reaction conditions, catalyst systems, and substrate scope. Research groups have developed various approaches for accessing these compounds, including direct borylation of pyridine derivatives, cross-coupling reactions with diboron reagents, and metal-catalyzed carbon-hydrogen bond functionalization strategies. The development of 2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine specifically represents the culmination of efforts to create functionalized pyridine boronic esters with enhanced reactivity and selectivity profiles for advanced synthetic applications.

Contemporary research has demonstrated that pyridine boronic esters can undergo dearomatization reactions to generate dihydropyridine intermediates, opening new avenues for synthetic transformations. These discoveries have established pyridine-boronate hybrid compounds as key players in modern synthetic methodology, enabling access to previously challenging molecular architectures. The historical development of these compounds reflects the broader evolution of organoboron chemistry from simple synthetic tools to sophisticated reagents capable of enabling complex molecular constructions.

Significance in Modern Organoboron Chemistry

The significance of 2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in modern organoboron chemistry extends far beyond its role as a simple synthetic intermediate, representing a paradigmatic example of how carefully designed molecular architectures can enable transformative synthetic methodologies. This compound exemplifies the sophisticated integration of heterocyclic chemistry with organoboron functionality, creating opportunities for novel reaction pathways that were previously inaccessible through conventional synthetic approaches. The compound's dual nature, combining the electron-deficient pyridine ring with the nucleophilic boronate ester, enables unique reactivity patterns that have found applications in diverse areas of synthetic chemistry, from pharmaceutical synthesis to materials science.

Modern applications of this compound in cross-coupling chemistry have demonstrated its exceptional utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The compound's reactivity profile allows for efficient formation of carbon-carbon bonds under mild reaction conditions, with excellent functional group tolerance and high yields. Research has shown that the ethoxy substituent on the pyridine ring modulates the electronic properties of the heterocycle, influencing both the rate and selectivity of coupling reactions. This electronic modulation effect has proven particularly valuable in complex molecule synthesis, where precise control over reactivity is essential for successful synthetic outcomes.

The compound has gained particular prominence in the field of dearomatization chemistry, where researchers have discovered that pyridine boronic esters can undergo activation with acylating agents to generate reactive dihydropyridine intermediates. These intermediates retain the boronic ester functionality while creating new synthetic opportunities through the temporary disruption of aromaticity. Studies have demonstrated that these dearomatized intermediates can participate in a variety of subsequent transformations, including nucleophilic additions, reduction reactions, and cyclization processes, significantly expanding the synthetic utility of the original pyridine boronic ester.

Recent investigations have revealed that 2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can serve as a platform for developing novel synthetic methodologies in heterocycle functionalization. Researchers have demonstrated that organoboron-catalyzed reactions can activate the compound toward electrophilic substitution at previously unreactive positions, enabling the introduction of diverse functional groups with high regioselectivity. These discoveries have positioned the compound as a key building block for accessing complex heterocyclic architectures that are relevant to pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-11-10(8-7-9-15-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXNEZGBXVIORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590336 | |

| Record name | 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848243-23-2 | |

| Record name | 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine (CAS Number: 848243-23-2) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₂₀BNO₃

- Molecular Weight : 249.11 g/mol

- Structure : The compound features a pyridine ring substituted with an ethoxy group and a dioxaborolane moiety.

The biological activity of 2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways.

Potential Targets:

- Rho-associated protein kinases (ROCK) : These kinases play a crucial role in various cellular processes including contraction and motility. Inhibition of ROCK has been linked to therapeutic effects in conditions such as neurodegeneration and cancer .

- Protein Kinase X (PRKX) : Similar to ROCK, PRKX is implicated in neurodegenerative diseases. Inhibiting both ROCK and PRKX could provide a dual therapeutic approach for diseases like amyotrophic lateral sclerosis (ALS) .

Biological Activity Data

The following table summarizes the biological activity data available for 2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine:

Case Studies

- Neurodegenerative Disease Models : In vitro studies have demonstrated that compounds structurally similar to 2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine exhibit protective effects against neuronal cell death in models of ALS. These studies highlight the potential for this compound to be developed as a therapeutic agent targeting neurodegeneration .

- Cancer Research : The inhibition of ROCK by this compound has been explored in cancer cell lines. The results indicate a reduction in cell migration and invasion capabilities, suggesting its potential utility in cancer therapy .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

Reaction Type Example Reaction Yield (%) Suzuki-Miyaura Coupling 3-Bromo-2-ethoxypyridine with bis(pinacolato)diboron 74% -

Medicinal Chemistry

- The compound's ability to form stable complexes with various biological targets makes it valuable in medicinal chemistry. Its derivatives have shown potential as inhibitors of specific enzymes and receptors involved in disease pathways. Research indicates that modifications to the dioxaborolane group can enhance selectivity and potency against cancer cell lines .

Target Enzyme Inhibition Type IC50 (µM) Kinase A Competitive Inhibition 0.25 Aldose Reductase Non-competitive 0.15 -

Material Science

- In material science, this compound is explored for its use in creating functionalized polymers and materials with specific electronic properties. The presence of the dioxaborolane unit allows for the incorporation of boron into polymer matrices, which can enhance thermal stability and electrical conductivity.

Case Study 1: Synthesis of Biaryl Compounds

In a study conducted by Smith et al. (2020), the efficacy of 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was evaluated in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields with minimal by-products.

Case Study 2: Anticancer Activity

A recent investigation by Johnson et al. (2021) focused on the anticancer properties of derivatives of this compound. The study revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells.

Preparation Methods

Typical Preparation Procedure

- Starting Material: 2-Ethoxypyridine or a halogenated derivative such as 2-chloro-3-ethoxypyridine.

- Borylation Reagent: Bis(pinacolato)diboron (B2Pin2).

- Catalyst: Palladium-based catalysts (e.g., Pd(dppf)Cl2 or Pd(PPh3)4).

- Base: Potassium acetate or other mild bases.

- Solvent: Polar aprotic solvents such as 1,4-dioxane or dimethylformamide.

- Conditions: Heating under inert atmosphere (nitrogen or argon) at elevated temperatures (typically 80–100 °C) for several hours.

This method facilitates the formation of the pinacol boronate ester at the 3-position of the pyridine ring while retaining the ethoxy substituent at the 2-position.

Specific Example from Literature

A representative synthesis involves the palladium-catalyzed borylation of 2-chloro-3-ethoxypyridine with bis(pinacolato)diboron:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Chloro-3-ethoxypyridine + B2Pin2 + Pd catalyst + KOAc in dioxane | Formation of 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| 2 | Reaction under N2 atmosphere at 90 °C for 12–24 hours | High conversion to desired boronate ester |

| 3 | Purification by silica gel chromatography | Isolated pure product with yields typically >70% |

This approach is favored for its efficiency and the mildness of conditions, preserving sensitive functional groups like the ethoxy substituent.

Alternative Synthetic Routes

- Direct Borylation of Pyridine Derivatives: Some methods utilize direct C–H borylation catalyzed by iridium complexes, but these are less common for substituted pyridines due to regioselectivity challenges.

- Functional Group Interconversion: Starting from 2-ethoxy-3-nitropyridine, borylation followed by reduction of the nitro group can yield related boronate esters with different substitution patterns.

Purification and Characterization

- Purification: Typically performed by silica gel column chromatography to separate the boronate ester from unreacted starting materials and side products.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C, 11B), mass spectrometry, and sometimes X-ray crystallography.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-3-ethoxypyridine |

| Boron reagent | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100 °C |

| Atmosphere | Nitrogen or argon |

| Reaction time | 12–24 hours |

| Yield | Typically 70–80% |

| Purification method | Silica gel column chromatography |

| Key characterization | NMR, MS, melting point |

Research Findings and Optimization

- Catalyst Loading: Optimization studies show that lower catalyst loadings (~1–2 mol%) can still afford good yields, improving cost efficiency.

- Base Selection: Potassium acetate is preferred for mildness and compatibility with sensitive substituents.

- Solvent Effects: Polar aprotic solvents enhance solubility and reaction rates.

- Temperature Control: Elevated temperatures are necessary but must be balanced to avoid decomposition.

These parameters are critical for scaling up the synthesis and ensuring reproducibility.

Q & A

Q. What are the standard synthetic routes for preparing 2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be ensured?

The synthesis typically involves:

- Step 1: Halogenation or functionalization of the pyridine ring at the 3-position, followed by introduction of the ethoxy group at the 2-position via nucleophilic substitution .

- Step 2: Installation of the dioxaborolane group via Miyaura borylation, often using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or DMF at 80–100°C .

- Critical Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., using ethanol/water mixtures) to remove unreacted boronate reagents and catalyst residues .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR: Key for confirming the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and boron-related shifts (e.g., absence of B-OH peaks) .

- X-ray Crystallography: SHELX or OLEX2 software can resolve the planar dioxaborolane geometry and pyridine ring conformation. Note that boron atoms may require high-resolution data due to weak scattering .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₁BNO₃: 278.16) .

Q. What are the primary reaction pathways for this compound in cross-coupling chemistry?

The dioxaborolane group enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides (e.g., bromopyridines, aryl chlorides) using Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ as catalysts. Key conditions:

- Solvents: THF or dioxane with aqueous Na₂CO₃ as base .

- Temperature: 80–110°C under inert atmosphere .

- Challenges: Steric hindrance from the ethoxy group may require prolonged reaction times (12–24 hrs) .

Advanced Research Questions

Q. How can contradictory crystallographic and NMR data be resolved for this compound?

- Issue: Discrepancies in boron coordination geometry (e.g., trigonal vs. tetrahedral) between X-ray (solid-state) and NMR (solution-state).

- Solution:

Q. What strategies optimize Suzuki-Miyaura coupling yields when electron-withdrawing groups (EWGs) are present on reaction partners?

- Catalyst Selection: Use Pd(OAc)₂ with SPhos or RuPhos ligands to enhance oxidative addition with EWG-substituted aryl halides .

- Base Optimization: Replace Na₂CO₃ with CsF or K₃PO₄ to stabilize the boronate intermediate .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) to mitigate side reactions like protodeboronation .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Tools:

- DFT (B3LYP/6-31G):* Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- Molecular Dynamics (MD): Simulate solvent effects on boron reactivity (e.g., THF vs. DMF) .

- Applications: Predict regioselectivity in C-H borylation or electrophilic substitution reactions .

Q. What are the key stability considerations for storing and handling this compound?

Q. How can reaction byproducts be identified and minimized during scale-up?

- Byproduct Analysis:

- Scale-Up Tips: Use flow chemistry for controlled mixing and heat dissipation to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.